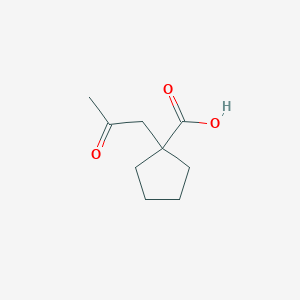

1-(2-oxopropyl)cyclopentane-1-carboxylic acid

Description

1-(2-Oxopropyl)cyclopentane-1-carboxylic acid (CAS: 1895263-24-7) is a cyclopentane-based carboxylic acid derivative featuring a 2-oxopropyl substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive ketone and carboxylic acid functionalities. Its structure combines a five-membered cyclopentane ring with a polar 2-oxopropyl group, enabling applications in drug design, catalysis, and material science .

Properties

IUPAC Name |

1-(2-oxopropyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(10)6-9(8(11)12)4-2-3-5-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVKGFIISOSUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases and oxidizing agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxopropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions at the carboxylic acid group or the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

1-(2-oxopropyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and effects on cellular processes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Benzenesulfonamido)cyclopentane-1-carboxylic Acid (CAS: 6949-80-0)

1-(Phenylsulfanyl)cyclopentane-1-carboxylic Acid (CAS: 57557-65-0)

- Structure : Cyclopentane ring with a phenylsulfanyl (-SC₆H₅) substituent.

- Properties : The sulfur atom introduces mild nucleophilicity, enabling thiol-ene click chemistry. Less polar than the 2-oxopropyl derivative, favoring lipid membrane permeability .

- Applications: Intermediate in organocatalysis and materials with sulfur-containing motifs .

Cyclobutane and Piperidine Analogues

1-(2-Oxopropyl)cyclobutane-1-carboxylic Acid

- Structure : Cyclobutane ring (four-membered) with a 2-oxopropyl group.

- Lower thermal stability compared to the cyclopentane analogue .

- Applications: Explored in strained-ring chemistry for novel polymer synthesis .

1-(2-Oxopropyl)piperidine-3-carboxylic Acid (CAS: 1558407-63-8)

- Structure : Piperidine ring (six-membered, nitrogen-containing) with a 2-oxopropyl group.

- Properties : Basic nitrogen enables salt formation, improving aqueous solubility. The piperidine scaffold is common in CNS-targeting drugs, unlike the cyclopentane derivative .

- Applications : Precursor for neuroactive alkaloid analogs .

Functional Group Variants

1-Cyanocyclopentanecarboxylic Acid (CAS: 540490-54-8)

- Structure : Cyclopentane with a nitrile (-CN) group.

- Properties : The electron-withdrawing nitrile group increases acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for the 2-oxopropyl derivative). Highly reactive in nucleophilic additions .

- Applications : Building block for heterocycles (e.g., tetrazoles) via [2+3] cycloadditions .

1-Aminocyclopentanecarboxylic Acid

- Structure: Cyclopentane with an amino (-NH₂) group.

- Properties: Zwitterionic nature enhances solubility in water. Demonstrates antitumor and antiviral activity, unlike the non-ionizable 2-oxopropyl derivative .

- Applications : Investigated as an antimetabolite in chemotherapy .

Comparative Data Table

| Compound Name | CAS Number | Ring Type | Key Substituent | Molecular Weight (g/mol) | Notable Applications |

|---|---|---|---|---|---|

| 1-(2-Oxopropyl)cyclopentane-1-carboxylic acid | 1895263-24-7 | Cyclopentane | 2-Oxopropyl | 184.19 (estimated) | Pharmaceutical intermediates |

| 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid | 6949-80-0 | Cyclopentane | Benzenesulfonamido | 269.32 | Antimicrobial agents |

| 1-(2-Oxopropyl)piperidine-3-carboxylic acid | 1558407-63-8 | Piperidine | 2-Oxopropyl | 185.21 | Neuroactive compound synthesis |

| 1-Cyanocyclopentanecarboxylic acid | 540490-54-8 | Cyclopentane | Nitrile | 139.15 | Heterocycle synthesis |

Key Research Findings

- Reactivity : The 2-oxopropyl group in the target compound undergoes nucleophilic addition at the ketone site, a feature absent in sulfonamide or nitrile derivatives .

- Biological Activity: Amino-substituted cyclopentane derivatives exhibit direct antiviral effects, while the 2-oxopropyl variant primarily serves as a synthetic precursor .

- Thermal Stability : Cyclopentane derivatives generally show higher stability than strained cyclobutane analogues, impacting their utility in high-temperature reactions .

Biological Activity

1-(2-Oxopropyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular structure of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid includes a cyclopentane ring substituted with a carboxylic acid group and an oxopropyl side chain. The presence of these functional groups suggests possible interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-oxopropyl)cyclopentane-1-carboxylic acid exhibit significant antimicrobial properties. For example, studies have shown that derivatives of cyclopentane carboxylic acids can inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties .

Anticancer Potential

The role of compounds like 1-(2-oxopropyl)cyclopentane-1-carboxylic acid in cancer therapy is also noteworthy. Research into structurally similar compounds has revealed their ability to induce apoptosis in cancer cells by targeting proteins such as Mcl-1, which is overexpressed in many cancers. This suggests that 1-(2-oxopropyl)cyclopentane-1-carboxylic acid might also possess anticancer properties through similar mechanisms .

Case Studies

Several studies have explored the biological activities of related compounds:

- Case Study 1 : A study evaluated the effects of cyclopentane derivatives on bacterial growth, demonstrating significant inhibition at low concentrations, which supports the antimicrobial potential of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid .

- Case Study 2 : In vitro assays on cancer cell lines treated with cycloalkane carboxylic acids showed reduced cell viability and increased apoptosis rates, indicating a promising avenue for further research into the anticancer effects of 1-(2-oxopropyl)cyclopentane-1-carboxylic acid .

Research Findings Summary

Q & A

Q. What strategies validate the compound’s role as a synthetic intermediate in complex molecule assembly?

- Methodological Answer :

- Peptide Coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-containing scaffolds.

- Cross-Coupling : Employ Suzuki-Miyaura reactions if halogenated derivatives are synthesized.

- Case Study : Similar cyclopentane-carboxylic acids have been used in prostaglandin analogs, requiring stereochemical control during SPPS (solid-phase peptide synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.